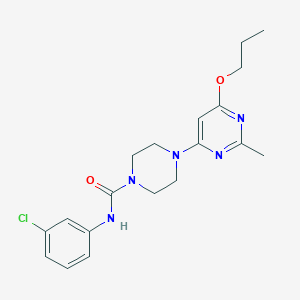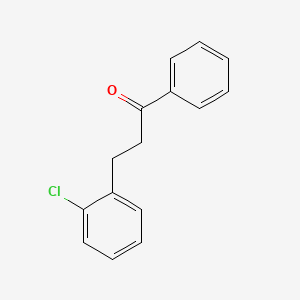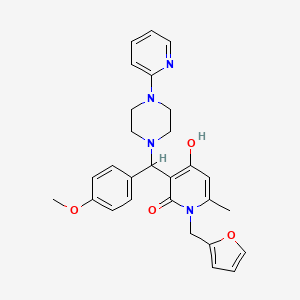
1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine, commonly known as BRL-15572, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the brain. The dopamine D3 receptor has been implicated in various neurological disorders, including addiction, schizophrenia, and Parkinson's disease. Therefore, BRL-15572 has been studied extensively for its potential therapeutic effects in these conditions.
Aplicaciones Científicas De Investigación
Piperazine Derivatives in Pharmaceutical Intermediates
- Piperazine derivatives, like 1-(2,3-dichlorophenyl)piperazine, are significant as pharmaceutical intermediates. Their synthesis involves multiple steps including alkylation, acidulation, reduction, and hydrolysis, leading to potential applications in the development of various pharmaceutical products (Li Ning-wei, 2006).
Antimicrobial and Antifungal Applications
- Piperazine units are common in several effective drugs. 1,4-Disubstituted piperazines have shown antimicrobial activities against drug-resistant bacterial strains, highlighting their potential use in developing new antibiotics and antifungal agents (S. Shroff et al., 2022).
Therapeutic Potential in Oncology
- Piperazine derivatives have demonstrated pharmacological activities relevant to oncology. For instance, certain piperazine compounds have been shown to induce apoptosis in Human Burkitt’s lymphoma cells, suggesting their potential as therapeutic agents in cancer treatment (Wen-di Wang et al., 2009).
Applications in Radiochemical Synthesis
- Piperazine derivatives have been used in the synthesis of radiochemical compounds, such as SPECT imaging agents for dopamine reuptake sites. This highlights their potential in developing diagnostic tools in neuroscience and pharmacology (Xiao-shu He et al., 1993).
Antiproliferative and Differentiation Effects in Leukemia
- Certain piperazine derivatives have shown antiproliferative effects and the ability to induce erythroid differentiation in chronic myelogenous leukemia cells, indicating their potential use in leukemia therapies (Antoine M. Saab et al., 2013).
Structural Studies and Synthesis Techniques
- Studies on the structures and synthesis techniques of piperazine derivatives, including those with sulfonyl and benzyl groups, provide a foundation for understanding their chemical properties and potential applications in various fields of medicinal chemistry and drug design (J. Spencer et al., 2011).
Potential in Treating Malaria
- Some piperazine derivatives have shown potential as anti-malarial agents, indicating their significance in the development of new treatments for this widespread disease (W. Cunico et al., 2009).
Enzyme Inhibition and Antimicrobial Properties
- Studies on piperazine derivatives have revealed their enzyme inhibitory activities and antimicrobial properties against both Gram-positive and Gram-negative bacteria, which is essential in the search for new therapeutic agents (G. Hussain et al., 2017).
Propiedades
IUPAC Name |
1-benzhydryl-4-(4-bromo-3-propoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29BrN2O3S/c1-2-19-32-25-20-23(13-14-24(25)27)33(30,31)29-17-15-28(16-18-29)26(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,20,26H,2,15-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWCHIMRVWPTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2437787.png)

![N-(2-cyclohex-1-en-1-ylethyl)-1-{6-[(3-methoxyphenyl)thio]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2437789.png)

![2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester](/img/no-structure.png)

![[4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile](/img/structure/B2437795.png)

![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-enamide](/img/structure/B2437797.png)


![6-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2437807.png)

![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437810.png)